4-Mercaptobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Building Block in Organic Synthesis

-Mercaptobenzaldehyde serves as a valuable building block for organic synthesis. Its reactive thiol (-SH) group and aldehyde (-CHO) functionality allow it to participate in various condensation reactions, chain extension processes, and cyclization reactions for the construction of complex molecules [1]. This makes it a versatile intermediate for synthesizing a wide range of organic compounds, including:

- Heterocyclic compounds: These are ring structures containing atoms other than carbon in the ring. 4-Mercaptobenzaldehyde can be used to synthesize important heterocycles like thiophenes, which have applications in medicinal chemistry and materials science [1].

- Pharmaceuticals and fine chemicals: The tailored reactivity of 4-Mercaptobenzaldehyde allows its incorporation into the synthesis of various pharmaceuticals and fine chemicals with desired properties [1].

Source

[1] Santa Cruz Biotechnology: 4-Mercaptobenzaldehyde [CAS 91358-96-2] ()

Precursor for Agrochemicals

The unique functional groups of 4-Mercaptobenzaldehyde make it a suitable precursor for the synthesis of various agrochemicals. Its reactive moieties can be exploited to create molecules with pesticidal or fungicidal properties [1]. Research efforts are ongoing to explore the potential of 4-Mercaptobenzaldehyde derivatives as novel and effective agrochemicals.

Source

[1] Santa Cruz Biotechnology: 4-Mercaptobenzaldehyde [CAS 91358-96-2] ()

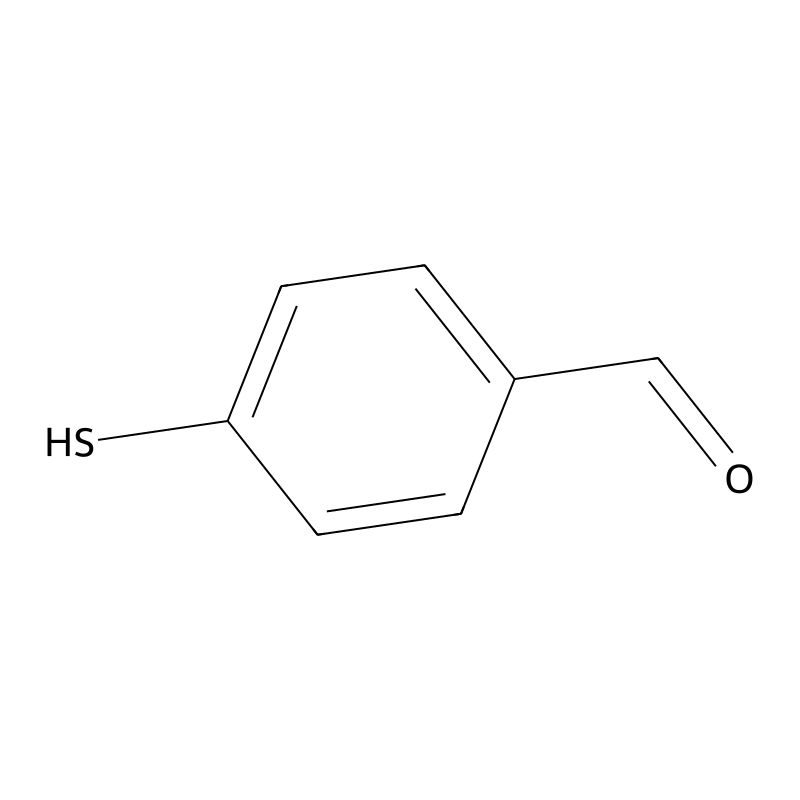

4-Mercaptobenzaldehyde, also known as p-mercaptobenzaldehyde, is an organic compound with the molecular formula C₇H₆OS. It features a thiol (-SH) group and an aldehyde (-CHO) group attached to a benzene ring. The presence of both functional groups makes 4-mercaptobenzaldehyde a versatile compound in organic synthesis and medicinal chemistry. It is typically a yellowish liquid at room temperature and has a characteristic odor. Its chemical structure can be represented as follows:

This compound is known for its reactivity due to the thiol group, which can participate in various

- Nucleophilic Addition: The aldehyde group can react with nucleophiles, such as amines or alcohols, leading to the formation of corresponding derivatives.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

- Condensation Reactions: It can participate in condensation reactions with amines to form imines or with other aldehydes to yield various polyfunctional compounds.

For example, a study highlighted the reaction of 4-mercaptobenzaldehyde with isocyanides, leading to the formation of benzothiophenes via [4+1] cycloaddition reactions, demonstrating its utility in synthesizing complex structures .

4-Mercaptobenzaldehyde exhibits notable biological activities. Research has indicated its potential antibacterial properties, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes . Additionally, compounds derived from 4-mercaptobenzaldehyde have been studied for their effects on various biological targets, including enzymes involved in oxidative stress and inflammation.

Several synthesis methods for 4-mercaptobenzaldehyde have been documented:

- Direct Synthesis: One common method involves the reaction of benzaldehyde with hydrogen sulfide in the presence of a catalyst.

- Substitution Reactions: Another approach includes reacting a substituted benzaldehyde with a mercaptide in an aqueous solution using phase transfer catalysts .

- Multicomponent Reactions: Recent studies have explored the use of multicomponent reactions involving isocyanides and 4-mercaptobenzaldehyde derivatives to synthesize more complex structures .

These methods highlight the compound's versatility and the ongoing research into more efficient synthetic routes.

4-Mercaptobenzaldehyde finds applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.

- Bioconjugation: Its ability to selectively react with primary amines makes it valuable for bioconjugation applications, particularly in protein labeling and modification .

- Analytical Chemistry: It is used as a reagent in analytical chemistry for detecting certain metal ions due to its chelating properties.

Studies involving 4-mercaptobenzaldehyde have focused on its interactions with biological molecules. For instance, it has been shown to selectively modify proteins by forming stable adducts with amino acid side chains. This property is leveraged in bioconjugation techniques for labeling proteins and studying their functions . Additionally, research into its interactions with metal ions has revealed potential applications in sensing technologies.

Several compounds share structural similarities with 4-mercaptobenzaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Mercaptobenzaldehyde | Thiol and aldehyde at different positions | Exhibits different reactivity patterns due to positional effects. |

| Benzyl mercaptan | Benzene ring with thiol group | Lacks an aldehyde functionality; primarily used as a reducing agent. |

| Thioacetic acid | Thiol group attached to acetic acid | Used mainly as a precursor in organic synthesis; less versatile than 4-mercaptobenzaldehyde. |

| Mercaptoacetic acid | Similar functional groups | More acidic; used primarily in biochemical applications. |

The uniqueness of 4-mercaptobenzaldehyde lies in its dual functionality (both thiol and aldehyde), which allows for diverse chemical reactivity and applications not found in other similar compounds.